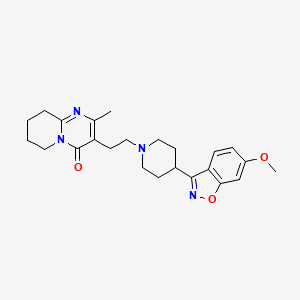

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Overview

Description

“Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside” is a compound that has been used in various scientific studies . It has been used as an inhibitor of O-linked glycosylation in a variety of cell lines and to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the benzylation of a precursor molecule to provide a route to the glycosyl donor . This glycosyl donor then reacts with a selectively protected 2-acetamido-2-deoxy-D-galactopyranoside alcohol in the presence of an insoluble silver zeolite catalyst to give the alpha- and beta-linked disaccharides .Molecular Structure Analysis

The molecular structure of “Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside” has been confirmed by 13C-n.m.r. spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, deacetylation, and benzylation . These reactions are facilitated by various catalysts and reagents .Scientific Research Applications

Synthesis and Characterization

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside has been a subject of interest in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Research has shown its utility in creating glycosidic linkages and in the synthesis of nucleoside diphosphates. For example, it has been used to synthesize uridine diphosphates with modifications at the 4 and 6 positions of the sugar moiety, contributing to the understanding of carbohydrate-based biochemical processes (Thomas, Abbas, & Matta, 1988).

Role in Mucin Synthesis

This compound also plays a crucial role in the synthesis of synthetic mucin fragments. Mucins are glycoproteins that play vital roles in cellular signaling, cancer progression, and immune response. Synthesizing mucin fragments helps in understanding these biological processes and developing therapeutic interventions. Research in this area has focused on creating disaccharide and trisaccharide derivatives to study the structure-function relationship in mucins (Kohata, Abbas, & Matta, 1984).

Contributions to Glycoscience

Further studies have elaborated on the synthesis of various glycosidic derivatives from benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. These derivatives are instrumental in understanding the glycosylation patterns in natural and synthetic glycoconjugates, with implications for vaccine development, cancer therapy, and the synthesis of biologically active compounds (Matta, Rana, & Abbas, 1984).

Advancements in Synthetic Carbohydrate Chemistry

The compound's utility extends to the development of methodologies in synthetic carbohydrate chemistry, providing insights into the mechanistic aspects of glycosylation reactions. These methodologies are fundamental in the synthesis of complex carbohydrates and glycoconjugates, with applications ranging from drug discovery to material science (Piskorz, Abbas, & Matta, 1984).

Mechanism of Action

Target of Action

The primary target of Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside is glycosyltransferase , a class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It interacts with the enzyme, preventing it from incorporating glucosamine into O-glycans . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the formation of these glycan structures .

Biochemical Pathways

The inhibition of glycosyltransferase affects the glycosylation pathway , a critical process for the proper folding and function of many proteins . This disruption can have downstream effects on various cellular processes, including cell signaling, protein stability, and cellular adhesion .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be absorbed and distributed in the body following administration. The compound’s stability at -20°C also indicates that it may have a relatively long half-life in the body.

Result of Action

The inhibition of glycosyltransferase by Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside can lead to a suppression of mucin biosynthesis . This can result in a decrease in the expression of MUC1, a type of mucin, in certain cell lines, such as the MDF-7 breast cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability at -20°C suggests that it may be more effective and stable in colder environments. Additionally, the compound’s solubility in DMSO and methanol indicates that its action and efficacy may be influenced by the presence of these solvents in the environment.

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-methyl-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)/t10-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGURJGMYXKMOOM-QAYXKSKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747094 | |

| Record name | Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

CAS RN |

141020-28-2 | |

| Record name | Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)